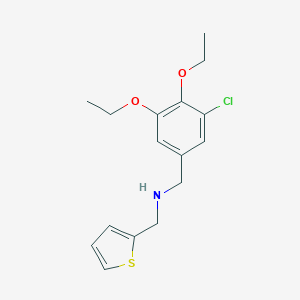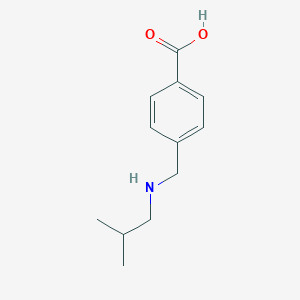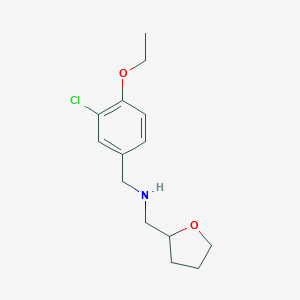
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzylamines and has been found to exhibit promising effects in various studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine is not fully understood. However, it has been suggested that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may have a positive effect on the immune system by increasing the production of cytokines, which are proteins that play a key role in immune response. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine and its potential effects on the immune system. Finally, research on the development of more effective methods for administering N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also be beneficial.
Synthesis Methods
The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde and 2-thienylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine as a white powder.
Scientific Research Applications
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has inhibitory effects on the growth of cancer cells, specifically breast cancer cells. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antifungal and antibacterial properties.
properties
Molecular Formula |
C16H20ClNO2S |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20ClNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
InChI Key |
AWHWPSKYLWKFMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)

![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)